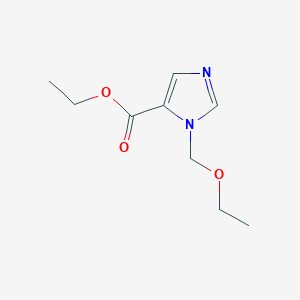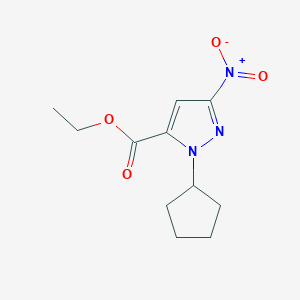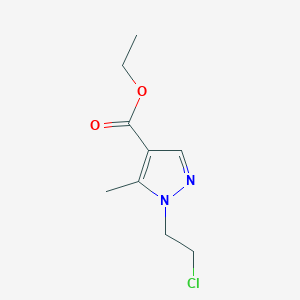
3-(1-(3-Chlorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(3-Chlorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is an important task of modern organic chemistry . There are many methods for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound “this compound” would have additional functional groups attached to the piperidine ring, including a chlorobenzoyl group and an oxazolidine-2,4-dione group.Chemical Reactions Analysis
The chemical reactions of piperidine derivatives can be quite diverse, depending on the functional groups attached to the piperidine ring . These reactions can lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Synthesis of Oxazolidines and Thiazolidines
The compound 3-(1-(3-Chlorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione is related to the family of oxazolidines and thiazolidines. Studies show that these compounds can be prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by reacting with aromatic aldehydes. Dehydrogenation of these compounds leads to the formation of corresponding oxazoles and thiazoles. Additionally, interaction with p-nitrobenzaldehyde and piperidine results in the formation of Mannich bases. Further reactions under specific conditions can lead to the formation of bicyclic compounds such as 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr et al., 1981).
Antimicrobial Activities
Compounds related to this compound have demonstrated significant antimicrobial activities. For instance, a series of compounds synthesized by the Knoevenagel condensation were tested for in vitro antibacterial and antifungal activity, showing effectiveness against strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. These compounds' biological activities were comparable to commercially available antibiotics and antifungal agents, indicating their potential as antimicrobial agents (Prakash et al., 2010).
Catalytic and Chemical Reactions
Research indicates that oxazolidine compounds can be involved in various catalytic and chemical reactions. For instance, novel 1,3-oxazolidine-based ligands have been synthesized and used in the catalytic oxidation of benzyl alcohols with results dependent on reaction conditions and the steric and electronic properties of the reagents. These findings suggest the potential utility of such compounds in catalytic processes and the chemical synthesis of valuable products (Bikas et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on piperidine derivatives are likely to involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . The specific directions for “3-(1-(3-Chlorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione” would depend on its properties and potential applications.
Eigenschaften
IUPAC Name |
3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c16-11-3-1-2-10(8-11)14(20)17-6-4-12(5-7-17)18-13(19)9-22-15(18)21/h1-3,8,12H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXQNQUQPCIABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2830503.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B2830505.png)

![N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2830509.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)





![2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2830523.png)
